3,4-Dihydroxybenzyloxyamine
Overview
Description
Synthesis Analysis
The synthesis of compounds related to 3,4-Dihydroxybenzyloxyamine involves complex reactions, including diastereoselective epoxidation and reductive amination processes. One approach to synthesize related structures involves the diastereoselective syntheses of dihydroconduramines from N-protected 4-aminocyclohex-2-en-1-ols through epoxidation and chemoselective N-benzylation (Brennan et al., 2015). Another method includes the synthesis of 1-(3,4-dihydroxybenzyl)-1,2,3,4-tetrahydro-β-carboline and its derivatives through conventional methods (Harley-Mason & Waterfield, 1963).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using various analytical techniques, including X-ray crystallography. For instance, the crystal structure of 4-[(1E)-(2,3-Dihydroxybenzylidene)amino]-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one revealed a trans configuration around the central C=N double bond, with molecules linked by intermolecular O-H…O hydrogen bonds forming a zigzag 1D chain (Sun et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving 3,4-Dihydroxybenzyloxyamine derivatives can lead to various structural transformations. For example, the reaction of 2-amino-3-(o-bromobenzyloxy)pyridine with esters of acetoacetic or β-aminocrotonic acids resulted in stable crystalline enamines and cyclized derivatives, demonstrating the compound's reactivity and potential for creating heterocyclic structures (Yale, 1974).
Physical Properties Analysis
The physical properties of compounds related to 3,4-Dihydroxybenzyloxyamine, such as solubility and crystallinity, can be significantly influenced by their molecular structure. Studies on co-crystals of active pharmaceutical ingredients with hydroxyl benzoic acids revealed that co-crystallization could enhance the solubility of these compounds, demonstrating the importance of physical properties in their application (Ma et al., 2015).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of 3,4-Dihydroxybenzyloxyamine derivatives, are pivotal for their potential applications. The catalytic acceptorless dehydrogenation of amino and 2-hydroxybenzyl alcohols for annulation reactions under neutral conditions showcases the compound's versatility in synthesizing biologically significant scaffolds (Pandey et al., 2021).
Scientific Research Applications
Inhibition of Dopadecarboxylase
3,4-Dihydroxybenzyloxyamine has been identified as a potent selective peripheral inhibitor of dopa decarboxylase. This compound was found to be effective both in vitro and in vivo, showing a similar activity to that of Ro 4-4602, a known inhibitor of this enzyme (Lazare & Watson, 1972).
In Biochemical and Histochemical Analyses
A study exploring the biomedical and histochemical effects of monoamine precursors revealed significant changes in behavior and locomotor activity when 3,4-Dihydroxybenzyloxyamine was used in conjunction with other compounds (Butcher, Engel, & Fuxe, 1972).
Catalytic Acceptorless Dehydrogenation
This compound has been involved in the synthesis of various biologically significant scaffolds, such as N-heterocycles, through a domino sequential enamine formation and intramolecular oxidative cyclization strategy (Pandey et al., 2021).
In the Synthesis of Dihydroconduramines
3,4-Dihydroxybenzyloxyamine played a role in the diastereoselective synthesis of dihydroconduramines, which are important in chemical research for their potential biological activities (Brennan et al., 2015).
Antitumor Activity
A study found that 3,4-Dihydroxybenzylamine, a dopamine analog of 3,4-Dihydroxybenzyloxyamine, exhibited significant antitumor activity against B16 melanoma, demonstrating enhanced efficacy and reduced toxicity compared to dopamine (Wick, 1979).
Electrodeposition and Electrocatalytic Activity
3,4-Dihydroxybenzaldehydes, including 3,4-Dihydroxybenzyloxyamine derivatives, were studied for their capability to be electrodeposited onto glassy carbon electrodes. These compounds showed catalytic activity in the electrooxidation of NADH, indicating potential for biosensor applications (Pariente et al., 1996).
Fabrication of Hydrogels
The compound has been used in the modification of collagen to prepare hydrogels, showing potential in biomedical applications due to its favorable biocompatibility and enhanced enzymatic resistance of the hydrogels (Duan et al., 2018).
Safety And Hazards
The safety data sheet for a related compound, 3,4-Dimethoxybenzaldehyde, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation6. However, specific safety and hazard information for 3,4-Dihydroxybenzyloxyamine was not found in the available resources.
Future Directions
The future directions of synthetic chemistry involve addressing challenges such as higher selectivity, higher efficiency, environmental benignity, and sustainable energy7. However, specific future directions for the study or application of 3,4-Dihydroxybenzyloxyamine were not found in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive or entirely accurate. For more detailed information, further research or consultation with a subject matter expert is recommended.
properties
IUPAC Name |
4-(aminooxymethyl)benzene-1,2-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c8-11-4-5-1-2-6(9)7(10)3-5/h1-3,9-10H,4,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKADSHRRKRYVKN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CON)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197353 | |
Record name | 3,4-Dihydroxybenzyloxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Dihydroxybenzyloxyamine | |
CAS RN |
4792-85-2 | |
Record name | 3,4-Dihydroxybenzyloxyamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792852 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,4-Dihydroxybenzyloxyamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50197353 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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